

Bromoethane: A Technical Guide to its Application as a Primary Alkyl Halide Electrophile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromoethane	
Cat. No.:	B045996	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoethane (CH₃CH₂Br), a primary alkyl halide, serves as a cornerstone electrophile in organic synthesis, prized for its utility as an ethylating agent. Its well-defined reactivity profile, governed primarily by the bimolecular nucleophilic substitution (SN2) mechanism, makes it an indispensable tool in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. This technical guide provides an in-depth analysis of the physicochemical properties, reaction kinetics, and synthetic applications of **bromoethane**. Detailed experimental protocols for its preparation and use in nucleophilic substitution are presented, alongside a discussion of competing reaction pathways such as bimolecular elimination (E2).

Physicochemical and Spectroscopic Properties

Bromoethane is a colorless, volatile liquid with a characteristic ether-like odor. Its physical properties are critical for its handling, storage, and use in various solvent systems.



Property	Value	Citation(s)
Chemical Formula	C2H5Br	[1][2]
Molecular Weight	108.97 g/mol	[1][2]
Appearance	Colorless to pale yellow volatile liquid	[1][3]
Boiling Point	38.2 - 38.4 °C	[1][2]
Melting Point	-119 °C	[2][3]
Density	1.46 g/cm³ (at 20 °C)	[1][2]
Solubility in Water	0.914 g/100 mL (at 20 °C)	[1]
Solubility (Organic)	Miscible with ethanol, ether, chloroform	[1][4]
Vapor Pressure	~442 mmHg (at 20 °C)	[1]
Flash Point	-20 °C	[1][3]
Refractive Index (n ²⁰ /D)	1.423 - 1.425	[1][3]

Bromoethane as an Electrophile: Reaction Mechanisms and Kinetics

The electrophilic nature of **bromoethane** is dictated by the polar carbon-bromine (C-Br) bond. The higher electronegativity of bromine induces a partial positive charge (δ +) on the adjacent carbon atom, making it susceptible to attack by nucleophiles.

Bimolecular Nucleophilic Substitution (SN2)

As a primary alkyl halide with minimal steric hindrance, **bromoethane** reacts almost exclusively via the SN2 mechanism.[5] This reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[6]



The rate of the SN2 reaction is dependent on the concentration of both the **bromoethane** and the nucleophile, following second-order kinetics.[5][7]

Rate = $k[CH_3CH_2Br][Nu^-]$

This bimolecular dependency means that doubling the concentration of either the **bromoethane** or the nucleophile will double the reaction rate.[5]

Caption: SN2 mechanism of bromoethane.

Bimolecular Elimination (E2)

Under specific conditions, typically with a strong, sterically hindered base in an alcoholic solvent at elevated temperatures, **bromoethane** can undergo an E2 elimination reaction to yield ethene.[8] In this mechanism, the base abstracts a proton from the β -carbon while the C-Br bond breaks simultaneously, forming a double bond in a single concerted step.[8]

Rate = $k[CH_3CH_2Br][Base^-]$

The choice of solvent is critical; aqueous conditions favor SN2, while ethanolic solutions of a strong base like potassium hydroxide favor E2.[5]

Caption: E2 mechanism of **bromoethane**.

Quantitative Kinetic Data

The rate of SN2 and E2 reactions is highly sensitive to the substrate structure, nucleophile/base strength, leaving group ability, and solvent. For **bromoethane**, a primary halide, SN2 is generally favored. The following table illustrates the effect of substrate structure on the relative rates of E2 elimination.

Substrate	Relative E2 Reaction Rate (with NaOEt in EtOH)	Citation(s)
CH₃CH₂Br (Bromoethane)	1	[9]
CH ₃ CHBrCH ₃	5	[9]
(CH₃)₃CBr	40	[9]



This trend shows that more substituted alkyl halides undergo E2 elimination faster, which is opposite to the trend for SN2 reactions, where steric hindrance slows the rate. For SN2 reactions, the relative reactivity of alkyl halides is Methyl > Primary > Secondary >> Tertiary.[6] The leaving group ability also significantly impacts the rate, with the order being $I^- > Br^- > Cl^-$. [10]

Experimental Protocols Laboratory Synthesis of Bromoethane from Ethanol

This protocol details the preparation of **bromoethane** via an SN2 reaction using ethanol and hydrogen bromide, the latter being generated in situ from potassium bromide and sulfuric acid. [4]

Materials:

- Ethanol (C₂H₅OH)
- Potassium Bromide (KBr)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Anti-bumping granules
- Ice-cold water
- Round-bottom flask, reflux condenser, distillation apparatus, separating funnel

Procedure:

- Setup: Assemble a reflux apparatus using a round-bottom flask. Ensure all glassware is dry.
- Charging the Flask: To the round-bottom flask, add 12 g of potassium bromide (KBr) and a few anti-bumping granules.[1]
- Acid Addition: In a separate beaker cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of ethanol while stirring.



- Reaction Initiation: Carefully add the cooled ethanol-sulfuric acid mixture to the round-bottom flask containing KBr.
- Reflux: Heat the mixture gently under reflux for approximately 30-45 minutes. The hydrogen bromide generated in situ will react with the ethanol.[1][4]
- Distillation: After reflux, rearrange the apparatus for simple distillation. Heat the flask to distill the volatile **bromoethane** (b.p. 38 °C). Collect the distillate in a receiving flask cooled in an ice bath. It is advisable to collect the product under ice-cold water to minimize evaporation. [1][4]
- Work-up: Transfer the collected distillate to a separating funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
- Drying and Purification: Separate the organic layer (**bromoethane** is denser than water and will be the lower layer), dry it over anhydrous calcium chloride, and perform a final distillation to obtain the purified product.

Representative SN2 Reaction: Williamson Ether Synthesis of Phenetole

This protocol describes the synthesis of phenetole (ethyl phenyl ether) from phenol and **bromoethane**, a classic example of the Williamson ether synthesis.

Materials:

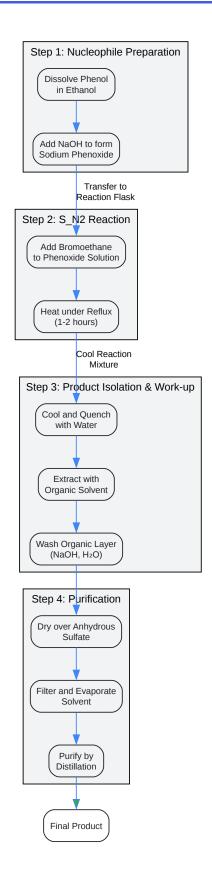
- Phenol (C₆H₅OH)
- Sodium Hydroxide (NaOH)
- Bromoethane (CH3CH2Br)
- Ethanol (as solvent)
- Reflux apparatus, separating funnel, distillation apparatus



Procedure:

- Alkoxide Formation: In a round-bottom flask, dissolve a specific molar amount of phenol in ethanol. Add one molar equivalent of sodium hydroxide to form the sodium phenoxide nucleophile.
- Addition of Electrophile: To the solution of sodium phenoxide, add one molar equivalent of bromoethane.
- Reflux: Heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to completion.
- Isolation: After cooling, pour the reaction mixture into a larger volume of water. The phenetole will separate as an oily layer.
- Extraction: Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Washing: Wash the organic layer with dilute sodium hydroxide solution (to remove any unreacted phenol) and then with water until the washings are neutral.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.





Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis.



Applications in Synthesis

The primary utility of **bromoethane** is as an ethylating agent. It serves as a synthon for the ethyl carbocation (Et⁺), enabling the introduction of ethyl groups into a wide range of molecules.[11]

- Pharmaceuticals: It is a key intermediate in the synthesis of various APIs, where the addition of an ethyl group can modify a molecule's solubility, lipophilicity, and biological activity.[4][12]
- Agrochemicals: Bromoethane is used in the manufacture of herbicides and insecticides.[4]
 [12]
- Organometallic Chemistry: It is the precursor for the Grignard reagent, ethylmagnesium bromide (EtMgBr), a powerful nucleophile and strong base used extensively in creating new carbon-carbon bonds.[1][11]
 - CH₃CH₂Br + Mg → CH₃CH₂MgBr
- Other Syntheses: It is used to convert carboxylates to ethyl esters, and amines to ethylamines.[11]

Safety and Handling

Bromoethane is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is highly flammable, harmful if swallowed or inhaled, and is a suspected carcinogen.[2]
- Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources, strong bases, and oxidizing agents.[2]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Table 2 from How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. | Semantic Scholar [semanticscholar.org]
- 2. brainly.com [brainly.com]
- 3. amherst.edu [amherst.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. SN1 and SN2 Reactions Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. Kinetics of solvolysis of substituted ω-bromo-2-acetonaphthones in aqueous ethanol -Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Bromoethane: A Technical Guide to its Application as a Primary Alkyl Halide Electrophile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045996#bromoethane-as-a-primary-alkyl-halide-electrophile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com